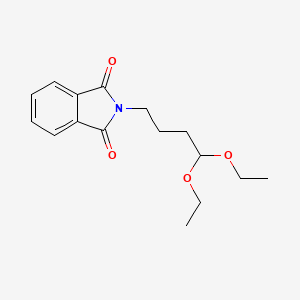

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4,4-diethoxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOCOWABJRWQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510290 | |

| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32464-55-4 | |

| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4,4 Diethoxybutyl Isoindoline 1,3 Dione and Its Analogues

Classical Approaches to Isoindoline-1,3-dione Synthesis

The foundational methods for constructing the isoindoline-1,3-dione (or phthalimide) core have been well-established for over a century and remain widely used due to their reliability and straightforward execution.

Condensation Reactions Involving Phthalic Anhydride (B1165640) and Amines

One of the most fundamental and widely practiced methods for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. google.commit.edugoogle.com This reaction is a cornerstone of the Gabriel synthesis of primary amines, where the phthalimide (B116566) serves as a protected form of ammonia (B1221849). researchgate.netgoogle.comyoutube.com

The process typically involves heating a mixture of phthalic anhydride and a primary amine, which can be conducted with or without a solvent. veeprho.com When a solvent is used, high-boiling point solvents like glacial acetic acid are common, often requiring reflux conditions for several hours to drive the reaction to completion. reddit.com The reaction proceeds via the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization through dehydration to form the stable five-membered imide ring. youtube.com

The versatility of this method is demonstrated by its application to a wide array of primary amines, including simple alkylamines, anilines, and more complex structures. mit.edureddit.com For instance, N-butylphthalimide can be prepared by refluxing phthalic anhydride and n-butylamine in an aqueous medium. google.com This approach highlights the robustness of the reaction, which can be adapted to greener conditions by using water as a solvent.

Utilization of N-Carbethoxyphthalimide in Isoindoline-1,3-dione Formation

N-Carbethoxyphthalimide is a valuable reagent for the N-phthaloylation of primary amines under mild conditions. rsc.orggoogleapis.com This crystalline solid acts as an efficient phthaloyl group transfer agent, offering an alternative to the direct condensation with phthalic anhydride. rsc.org The reaction typically proceeds by treating a primary amine with N-carbethoxyphthalimide. This method is advantageous as it avoids the high temperatures often required for the direct condensation method and is compatible with a variety of functional groups. rsc.orggoogleapis.com The reagent itself can be prepared by the reaction of phthalimide with ethyl chloroformate in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). googleapis.com

Specific Synthesis of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

The synthesis of the target compound, this compound, can be envisioned through established N-alkylation methodologies common to phthalimide chemistry.

Reaction of Potassium Phthalimide with 4-Halobutyraldehyde Diethyl Acetal (B89532)

While a specific documented reaction between N-carbethoxyphthalimide and 4-aminobutyraldehyde diethyl acetal was not found in the searched literature, a highly analogous and standard procedure is the Gabriel synthesis. This method involves the N-alkylation of a phthalimide salt with an alkyl halide. researchgate.netgoogle.com

In this approach, phthalimide is first deprotonated by a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate, to form potassium phthalimide. youtube.comrsc.org This phthalimide anion is a potent nucleophile that readily reacts with a primary alkyl halide in an SN2 reaction. researchgate.net For the synthesis of this compound, the corresponding alkyl halide would be 4-halobutyraldehyde diethyl acetal (e.g., 4-bromobutyraldehyde diethyl acetal).

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 displacement. koreascience.kr The general steps are outlined below:

Formation of Potassium Phthalimide: Phthalimide is treated with an equimolar amount of potassium hydroxide in a suitable solvent.

N-Alkylation: The resulting potassium phthalimide is then reacted with 4-halobutyraldehyde diethyl acetal. The nucleophilic imide nitrogen displaces the halide, forming the C-N bond and yielding the desired product, this compound.

This method effectively prevents the over-alkylation that can be problematic when using ammonia directly with alkyl halides. youtube.com

Purification Techniques for this compound

The purification of N-substituted phthalimides like this compound typically relies on standard laboratory techniques to remove unreacted starting materials and byproducts. researchgate.netwisc.edu The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid N-substituted phthalimides. wisc.edu The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. wisc.edureddit.com For N-alkylphthalimides, a range of solvents can be considered, and the choice can even influence the crystalline structure of the final product. rsc.org The process involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly, which induces the formation of pure crystals. mit.eduwisc.edu A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be employed to achieve effective crystallization. mit.edureddit.com

Column Chromatography is another powerful purification technique, particularly useful for separating the target compound from impurities with similar solubility profiles. mdpi.comnih.gov In this method, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. koreascience.krmdpi.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For N-substituted phthalimides, common eluents include mixtures of hexane (B92381) and ethyl acetate. hhu.de The fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and the solvent evaporated to yield the purified compound. koreascience.krmdpi.com

Novel Synthetic Protocols for Isoindoline-1,3-dione Derivatives

Research into the synthesis of isoindoline-1,3-diones continues to evolve, with new methods emerging that offer advantages in terms of efficiency, environmental impact, and the ability to generate complex molecular architectures.

Recent advancements include the development of solvent-less reaction conditions. For example, some N-substituted isoindoline-1,3-diones have been synthesized by simply heating a mixture of phthalic anhydride and an amine without any solvent, providing a greener alternative to traditional methods. veeprho.com Microwave-assisted synthesis has also been successfully applied, leading to significantly reduced reaction times and often improved yields. researchgate.net

Furthermore, novel catalytic systems and reaction cascades have expanded the synthetic toolbox. Copper-catalyzed cycloaddition reactions have been used to create fused-phthalimide systems. hhu.de Cascade reactions, where multiple bond-forming events occur in a single pot, have been developed to generate complex isoquinoline-1,3(2H,4H)-dione derivatives from N-alkyl-N-methacryloylbenzamides and aryl aldehydes under mild, metal-free conditions. rsc.org Another innovative approach involves a PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling between N-hydroxyphthalimide and aryl ketones, providing a catalyst-free route to N-alkoxyphthalimide derivatives. nih.gov These modern strategies highlight the ongoing efforts to create more efficient and versatile pathways to this important class of heterocyclic compounds.

One-Pot Synthetic Routes

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. While the direct one-pot synthesis of this compound from basic feedstocks is not widely documented, numerous one-pot strategies for analogous N-substituted phthalimides have been developed. These methods typically involve the condensation of phthalic anhydride with a primary amine.

Researchers have demonstrated that using sulphamic acid as an inexpensive and efficient catalyst allows for the one-pot synthesis of N-alkyl and N-aryl phthalimides from phthalic anhydride and the corresponding primary amine in high yields and with short reaction times. researchgate.net Another approach utilizes ultrasound irradiation to promote a multicomponent reaction for synthesizing substituted phthalimides. acs.org More advanced one-pot methods include rhodium-catalyzed reactions between benzoic acids and isocyanates and metal-free approaches starting from precursors like 1,2,3-benzotriazin-4(3H)-ones, which undergo denitrogenative cyanation. rsc.orgacs.org These tandem processes showcase the evolution from classical multi-step procedures to highly streamlined synthetic strategies. researchgate.netrsc.org

Table 1: Comparison of Selected One-Pot Synthesis Methods for N-Substituted Phthalimides

| Method/Catalyst | Precursor 1 | Precursor 2 | Conditions | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| Sulphamic Acid | Phthalic Anhydride | Primary Amine | Acetic Acid, 110 °C | 86-98% | researchgate.net |

| Rhodium Catalysis | Benzoic Acid | Isocyanate | [Cp*RhCl₂]₂, NaOAc | Good to Excellent | rsc.org |

| Metal-Free | 1,2,3-Benzotriazin-4(3H)-one | TMSCN (cyanide source) | DIPEA, MeCN, 120 °C | 77-87% (for N-alkyl) | acs.org |

| Ultrasound | 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetate | α,α-dicyanoolefine | Base-mediated, EtOH | Good | acs.org |

Regioselective Synthesis Strategies

Regioselectivity becomes paramount when synthesizing analogues of this compound that are substituted on the aromatic phthalimide ring. The challenge lies in controlling the position of functional groups on the benzene (B151609) ring, which can lead to different constitutional isomers with distinct properties.

A key strategy involves starting with an already substituted phthalic anhydride. For example, the reaction of 4-fluorophthalic anhydride with an amine allows for the subsequent nucleophilic aromatic substitution of the fluorine atom, providing a modular route to carbazole-substituted phthalimides. thieme-connect.de This demonstrates how a strategically placed functional group can direct the regioselective synthesis of complex derivatives.

More advanced techniques for constructing highly substituted isoindoline-1,3-dione cores with excellent regioselectivity include the hexadehydro-Diels–Alder (HDDA) reaction. This method involves the thermal cyclization of a 1,3-diyne and an alkyne to generate a benzyne (B1209423) intermediate, which is then trapped to form highly functionalized aromatic systems. scispace.comrsc.orgresearchgate.net Such catalyst-free approaches provide direct and efficient access to specific regioisomers that would be difficult to obtain through classical electrophilic aromatic substitution.

Asymmetric Synthesis of Chiral Isoindoline-1,3-dione Derivatives

While this compound is an achiral molecule, the synthesis of chiral derivatives is a significant area of research, particularly for pharmaceutical applications. chim.it Asymmetric synthesis aims to produce enantiomerically enriched compounds, which can be achieved by using chiral auxiliaries, chiral catalysts, or chiral reagents.

One established method involves the use of a chiral auxiliary attached to the nitrogen atom of the isoindolinone ring system. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-one can be deprotonated and then alkylated with high diastereoselectivity. acs.org Subsequent removal of the sulfinyl auxiliary yields the chiral 3-substituted isoindolinone. This principle can be extended to the synthesis of analogues with chirality on the N-alkyl side chain.

Catalytic asymmetric methods represent a more modern and atom-economical approach. Chiral phase-transfer catalysts have been successfully used in the asymmetric cascade reaction of 2-acylbenzonitriles with malonates to produce 3,3-disubstituted isoindolinones with high enantiomeric excess. nih.gov Furthermore, transition metal catalysis, such as the palladium/MPAA-catalyzed enantioselective C–H activation and annulation, provides a powerful tool for constructing chiral cis-1,3-disubstituted isoindoline (B1297411) derivatives. nih.gov These methods offer access to specific enantiomers by selecting the appropriate chirality in the ligand or catalyst. wikipedia.org

Strategies for Accessing Substituted Isoindoline-1,3-dione Systems

The versatility of the isoindoline-1,3-dione scaffold has driven the development of diverse synthetic strategies that accommodate a wide range of functional groups and utilize various precursors.

Functional Group Compatibility in Synthesis

A critical consideration in the synthesis of this compound is the stability of the acetal functional group. Acetals are sensitive to acidic conditions, under which they readily hydrolyze to the corresponding aldehyde and alcohols. thermofisher.com

The traditional Gabriel synthesis often employed harsh acidic conditions for the final hydrolysis step to release the primary amine, a method that is incompatible with the acid-labile diethoxybutyl group. thermofisher.com The development of the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in a neutral, refluxing ethanol (B145695) solution, was a significant advancement. thermofisher.comnrochemistry.com This method cleaves the N-alkylphthalimide to yield the primary amine and a phthalhydrazide (B32825) precipitate, leaving acid-sensitive groups like acetals intact. wikipedia.org The choice of cleavage reagent is therefore dictated by the functional groups present in the molecule. Modern catalytic methods for forming the phthalimide ring also operate under various conditions, and functional group tolerance is a key metric for their utility. rsc.org

Table 2: Compatibility of Key Functional Groups in Gabriel Synthesis and Cleavage

| Reaction Step | Reagent/Condition | Compatible with Acetal Group? | Incompatible with Acetal Group? | Rationale | Reference(s) |

|---|---|---|---|---|---|

| N-Alkylation | Potassium Phthalimide, DMF | Yes | No | Neutral or basic conditions typical for Sₙ2 reaction do not affect the acetal. | thermofisher.comiu.edu |

| Cleavage | Strong Acid (e.g., H₂SO₄, HBr) | No | Yes | Acetal is rapidly hydrolyzed to an aldehyde under strong acid catalysis. | thermofisher.com |

| Cleavage | Hydrazine (Ing-Manske) | Yes | No | Neutral nucleophilic acyl substitution mechanism does not cleave the acetal. | wikipedia.orgthermofisher.comnrochemistry.com |

Exploration of Alternative Precursors and Reagents

Beyond the conventional route starting from phthalic anhydride or its corresponding imide, a variety of alternative precursors and reagents have been explored to enhance synthetic flexibility and access novel derivatives.

For the isoindoline-1,3-dione core, alternatives to phthalic anhydride include 1-indanones, which can undergo copper-catalyzed C-C bond cleavage and C-N bond formation in the presence of an amine. rsc.org Another innovative route starts with 1,2,3-benzotriazin-4(3H)-ones, which are converted to N-substituted phthalimides via a metal-free denitrogenative cyanation. acs.org Other precursors such as 2-formylbenzoic acids, 2-acylbenzonitriles, and o-halobenzoic acids have also been employed in catalytic, tandem, or multicomponent reactions to build the heterocyclic system. rsc.orgresearchgate.netnih.gov

For the N-alkyl side chain, the reliance on alkyl halides can be circumvented. The Mitsunobu reaction allows for the direct use of an alcohol, such as 4,4-diethoxybutanol, in the presence of phthalimide, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DIAD). nrochemistry.com Furthermore, one-pot methods that condense phthalic anhydride directly with a primary amine, such as 4,4-diethoxybutylamine, offer a more direct route to the final product. researchgate.netchemspider.com Additionally, alternative Gabriel reagents like the sodium salt of saccharin (B28170) have been developed, which can offer milder cleavage conditions and extend the reaction's scope. wikipedia.org

Table 3: Selected Alternative Precursors for the Synthesis of Isoindoline-1,3-dione Systems

| Precursor Type | Specific Example | Co-reagent(s) | Synthetic Strategy | Reference(s) |

|---|---|---|---|---|

| For Isoindoline Core | ||||

| Indanone | 1-Indanone | Primary Amine, O₂ | Cu-catalyzed oxidative C-C cleavage/C-N formation | rsc.org |

| Benzotriazinone | N-Aryl-1,2,3-benzotriazin-4(3H)-one | TMSCN, DIPEA | Metal-free denitrogenative cyanation | acs.org |

| Benzoic Acid | 2-Iodobenzoic Acid | Primary Amine, CO | Pd-catalyzed carbonylative cyclization | rsc.org |

| Benzonitrile | 2-Acylbenzonitrile | Nucleophile (e.g., malonates) | Base-promoted tandem addition-rearrangement | researchgate.netnih.gov |

| For N-Substituent | ||||

| Alcohol | 4,4-Diethoxybutanol | Phthalimide, PPh₃, DIAD | Mitsunobu Reaction | nrochemistry.com |

| Primary Amine | 4,4-Diethoxybutylamine | Phthalic Anhydride | One-pot condensation | researchgate.netchemspider.com |

Chemical Reactivity and Derivatization of 2 4,4 Diethoxybutyl Isoindoline 1,3 Dione

Transformations of the Acetal (B89532) Moiety

The diethoxybutyl group serves as a masked aldehyde, a common strategy in organic synthesis to protect a reactive carbonyl group while other parts of the molecule are being modified.

Hydrolysis of the Diethoxybutyl Group to Aldehyde

The acetal functional group in 2-(4,4-diethoxybutyl)isoindoline-1,3-dione can be readily converted back to its parent aldehyde, 4-(1,3-dioxoisoindolin-2-yl)butanal (B1346631), through hydrolysis. This reaction is typically carried out under acidic conditions. The presence of water and an acid catalyst facilitates the cleavage of the C-O bonds of the acetal. rsc.org

The general mechanism involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the final aldehyde product. The reaction is reversible, and removal of the ethanol byproduct can drive the equilibrium towards the aldehyde. rsc.org

Table 1: Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature | Outcome |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water/Organic Co-solvent | Room Temp. to Mild Heating | Formation of 4-(1,3-dioxoisoindolin-2-yl)butanal |

| Lewis Acids (e.g., TMSI) | Aprotic Solvent | Varies | Formation of Aldehyde |

| Solid Acid Catalysts | Organic Solvent | Varies | Heterogeneous catalysis for aldehyde formation |

Subsequent Reactions of the Aldehyde Intermediate

Once unmasked, the aldehyde functional group of 4-(1,3-dioxoisoindolin-2-yl)butanal becomes a versatile handle for a multitude of chemical transformations. These reactions allow for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecular diversity accessible from the parent compound.

Key reactions involving the aldehyde intermediate include:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. youtube.com Nitrogen nucleophiles, such as primary amines, react to form imines (Schiff bases), while secondary amines yield enamines. rsc.org These reactions are fundamental in the synthesis of many biologically active compounds. rsc.org

Condensation Reactions: The aldehyde can participate in aldol (B89426) or Claisen-Schmidt condensations with enolates or active methylene (B1212753) compounds, respectively, to form α,β-unsaturated carbonyl systems. mdpi.com For example, a Claisen-Schmidt condensation with a ketone in the presence of a base like potassium tert-butoxide can yield a chalcone-like structure. mdpi.com

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation with control over stereochemistry.

Reduction and Oxidation: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or Jones reagent.

Reactions at the Isoindoline-1,3-dione Core

The phthalimide (B116566) group, while relatively stable, can undergo a variety of reactions, allowing for modification of the core structure itself. nih.gov

Ring Expansion and Contraction Reactions of Isoindoline (B1297411) Derivatives

Ring expansion and contraction reactions are powerful tools in organic synthesis for creating novel cyclic systems. wikipedia.orgetsu.edu While specific examples for this compound are not prevalent, the general principles can be applied to its isoindoline core.

Ring Expansion: Reactions like the Beckmann or Schmidt rearrangement could theoretically be applied to precursors derived from the isoindoline-1,3-dione ring. For instance, conversion of one of the carbonyl groups to an oxime followed by acid-catalyzed rearrangement could lead to an expanded seven-membered ring. wikipedia.orgetsu.edu

Ring Contraction: The Favorskii rearrangement of an α-halo ketone derivative of the ring system could induce a contraction. wikipedia.org Other specialized reactions, such as those involving o-quinones, have been shown to result in ring contraction to form complex polycyclic systems, though this is a transformation of a related, not identical, core. researchgate.net

Nucleophilic Additions and Substitutions on the Imide Nitrogen

The nitrogen atom of the imide is a key site for reactivity. Although the lone pair on the nitrogen is delocalized across two carbonyl groups, rendering it less nucleophilic than an amide, it can be deprotonated to form a potent nucleophile. researchgate.net

Gabriel Synthesis: The most classic reaction involving the phthalimide group is its use in the Gabriel synthesis of primary amines. The imide nitrogen can be deprotonated with a base like potassium carbonate or potassium hydroxide (B78521) to form the potassium phthalimide salt. This salt is a strong nucleophile that can displace a halide in an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the N-alkylated phthalimide cleaves the imide ring, liberating the primary amine.

N-Substitution: The acidic proton on the imide nitrogen allows for various substitution reactions. nih.gov For example, N-alkylation can be achieved under basic conditions. Additionally, reactions with electrophiles can lead to N-substituted derivatives. Research has shown that heteroatom substitution at the amide nitrogen can significantly alter the resonance and reactivity of the amide bond. mdpi.com

Formation of Complex Molecular Architectures from this compound

The dual reactivity of this compound makes it an excellent scaffold for the synthesis of complex molecules. By strategically combining reactions at the acetal and the imide functionalities, intricate structures with potential biological activity can be constructed.

For instance, the aldehyde generated from acetal hydrolysis can be used to build a new heterocyclic ring system. Simultaneously or sequentially, the phthalimide group can be used as a handle to introduce an amino group via the Gabriel synthesis. This newly introduced amine can then be further functionalized or used in another ring-forming reaction.

The isoindoline-1,3-dione moiety itself is a recognized pharmacophore found in many bioactive molecules. nih.govmdpi.com Its derivatives have shown a wide range of pharmacological activities. nih.gov Therefore, using this compound as a starting material allows for the incorporation of this privileged scaffold into larger, more complex target molecules. mdpi.comresearchgate.netnih.gov For example, the synthesis of hybrid molecules combining the isoindoline-1,3-dione core with other heterocyclic systems like thiazole (B1198619) has been reported, leading to compounds with significant biological efficacy. mdpi.com

Cyclization Reactions

The presence of the 4,4-diethoxybutyl group on the nitrogen atom of the isoindoline-1,3-dione core makes this compound a prime candidate for intramolecular cyclization reactions. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality. This aldehyde can then participate in intramolecular reactions with the phthalimide ring system or other introduced functionalities.

One of the most common cyclization pathways for N-substituted phthalimides involves the intramolecular addition of a nucleophile to one of the imide carbonyls. nih.gov In the case of this compound, acidic hydrolysis of the acetal would yield the corresponding N-(4-oxobutyl)phthalimide. This intermediate can then undergo an intramolecular aldol-type reaction or related cyclization to form bicyclic or tricyclic lactams. The precise nature of the cyclized product would depend on the reaction conditions and the directing groups on the aromatic ring of the phthalimide.

Research on related systems, such as the cyclization of substituted phthalanilic acids, has shown that the process often involves a reversible intramolecular nucleophilic attack by an amide nitrogen on a carbonyl group, proceeding through a tetrahedral intermediate. researchgate.net A similar mechanism can be envisioned for the cyclization of the aldehyde derived from this compound.

Below is a representative table of conditions that could be employed for the deprotection and subsequent cyclization of acetal-containing N-substituted phthalimides, based on general organic synthesis principles.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product Type |

| 1 | HCl (aq) | THF/Water | 50 | 4-8 | Hydroxylated lactam |

| 2 | H₂SO₄ | Acetic Acid | 80 | 6-12 | Fused bicyclic imide |

| 3 | p-TsOH | Toluene | Reflux | 12-24 | Dehydrated cyclized product |

| 4 | Lewis Acids (e.g., TiCl₄) | Dichloromethane | -78 to rt | 2-6 | Aldol adduct |

Coupling Reactions for Extended Molecular Structures

The phthalimide group in this compound can participate in various coupling reactions to form more extended and complex molecular structures. While the nitrogen of the phthalimide is generally not nucleophilic after its initial formation in the Gabriel synthesis, the aromatic ring of the phthalimide can undergo coupling reactions if appropriately functionalized (e.g., with a halogen). organic-chemistry.orgmasterorganicchemistry.com

More commonly, the entire phthalimidoalkyl moiety can be viewed as a building block. For instance, the core principles of the Gabriel synthesis demonstrate the robust nature of the N-alkyl phthalimide linkage. numberanalytics.commasterorganicchemistry.comnrochemistry.comlibretexts.org However, modern organic synthesis has developed numerous cross-coupling reactions where phthalimides can act as participants or modifiers. For example, in certain nickel-catalyzed cross-coupling reactions, phthalimide has been shown to act as a beneficial ligand or additive, preventing catalyst decomposition and improving reaction outcomes. princeton.edu

Furthermore, derivatization of the phthalimide ring itself can open up avenues for coupling. Halogenated phthalic anhydrides can be used in the initial synthesis to introduce a reactive handle onto the aromatic ring of the resulting this compound. This halogenated derivative could then participate in standard cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to append new aryl, vinyl, or alkynyl groups.

The following table outlines representative conditions for cross-coupling reactions involving N-substituted phthalimides, illustrating the potential for extending the molecular structure.

| Entry | Coupling Type | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Suzuki | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | Aryl-substituted phthalimide |

| 2 | Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Vinyl-substituted phthalimide |

| 3 | Sonogashira | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | Alkynyl-substituted phthalimide |

| 4 | Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Amino-substituted phthalimide |

Mechanistic Investigations of Derivatization Pathways

The mechanisms governing the derivatization of this compound are rooted in fundamental organic reaction principles.

For cyclization reactions , the initial step is the acid-catalyzed hydrolysis of the diethyl acetal to an aldehyde. This proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde. The intramolecular cyclization that follows is a nucleophilic addition of a suitable atom (often from the phthalimide ring or a related group) to the aldehyde's carbonyl carbon. youtube.com Studies on similar intramolecular cyclizations of N-substituted phthalimides suggest the formation of a tetrahedral intermediate, which can then undergo further reactions, such as dehydration, to yield the final stable cyclic product. researchgate.net

For coupling reactions , the mechanisms are highly dependent on the specific reaction type. In palladium-catalyzed cross-coupling reactions, the general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized phthalimide.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Recent studies have also highlighted the role of phthalimides in modulating catalytic activity. It has been proposed that phthalimide can stabilize key intermediates in the catalytic cycle, such as the oxidative addition complex in nickel-catalyzed reactions, thereby preventing side reactions like protodehalogenation and increasing the yield of the desired cross-coupled product. princeton.edu The electron-withdrawing nature of the phthalimide carbonyl groups can also influence the reactivity of the aromatic ring and adjacent bonds. masterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation of 2 4,4 Diethoxybutyl Isoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural details of 2-(4,4-diethoxybutyl)isoindoline-1,3-dione by providing information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment. The aromatic protons of the isoindoline-1,3-dione moiety typically appear as multiplets in the downfield region, generally between δ 7.7 and 7.9 ppm. nih.govrsc.org

The protons of the butyl chain and the diethoxy group exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) protons adjacent to the nitrogen atom of the phthalimide (B116566) group are expected to resonate as a triplet. The acetal (B89532) proton (CH) of the diethoxybutyl group would appear as a triplet, while the methylene protons of the ethoxy groups would show a quartet. The terminal methyl protons of the ethoxy groups would present as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.7 - 7.9 | Multiplet |

| N-CH₂ | ~3.7 | Triplet |

| CH₂-CH₂-N | ~1.8 | Multiplet |

| CH(OEt)₂ | ~4.5 | Triplet |

| O-CH₂-CH₃ | ~3.5 | Quartet |

| O-CH₂-CH₃ | ~1.2 | Triplet |

This is an interactive data table. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbons of the isoindoline-1,3-dione ring are the most deshielded, appearing at approximately δ 168 ppm. nih.govrsc.org The aromatic carbons show signals in the range of δ 123-134 ppm. nih.govrsc.org

The aliphatic carbons of the diethoxybutyl chain can be assigned based on their chemical environment. The carbon of the acetal group is expected around δ 102 ppm. The methylene carbons attached to the nitrogen and the ethoxy groups, as well as the terminal methyl carbons, will have distinct signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | ~123, ~134 |

| N-CH₂ | ~38 |

| CH₂-CH₂-N | ~25 |

| CH₂-CH(OEt)₂ | ~30 |

| CH(OEt)₂ | ~102 |

| O-CH₂-CH₃ | ~60 |

| O-CH₂-CH₃ | ~15 |

This is an interactive data table. Click on the headers to sort.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra and in establishing the connectivity between different parts of the molecule. slideshare.net

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons in the butyl chain and within the ethoxy groups. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, confirming the assignments of the CH, CH₂, and CH₃ groups. slideshare.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. slideshare.netepfl.ch This technique is particularly useful for identifying the connection between the butyl chain and the isoindoline-1,3-dione moiety and for assigning quaternary carbons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps in determining the three-dimensional structure of the molecule. slideshare.net

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Isoindoline-1,3-dione Moiety

The isoindoline-1,3-dione (phthalimide) group exhibits several characteristic absorption bands in the IR spectrum. The most prominent are the strong absorptions due to the carbonyl (C=O) stretching vibrations. acs.orgnih.gov Typically, two distinct C=O stretching bands are observed for the imide group due to symmetric and asymmetric stretching. These bands usually appear in the region of 1700-1780 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the benzene (B151609) ring of the phthalimide moiety are also expected in the 1450–1600 cm⁻¹ region. wvu.edu

Analysis of Functional Group Stretches (e.g., C=O, C-H)

The IR spectrum of this compound would be dominated by the strong carbonyl stretching absorptions. In addition to the imide C=O stretches, the spectrum will show C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and ethoxy groups are observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). wvu.edureddit.com The C-O stretching vibrations of the ether linkages in the diethoxy group would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. wvu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Imide C=O | Asymmetric Stretch | ~1770 | Strong |

| Imide C=O | Symmetric Stretch | ~1715 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ether) | Stretch | 1000 - 1300 | Strong |

This is an interactive data table. Click on the headers to sort.

Theoretical and Computational Studies on 2 4,4 Diethoxybutyl Isoindoline 1,3 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. For a molecule like 2-(4,4-diethoxybutyl)isoindoline-1,3-dione, these methods can elucidate its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for studying isoindoline-1,3-dione derivatives. The B3LYP functional combined with a basis set like 6-311++G(d,p) is frequently employed to optimize the molecular geometry and calculate various electronic properties.

Key reactivity descriptors derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide insights into the molecule's resistance to change in its electron distribution.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For isoindoline-1,3-diones, the carbonyl oxygens typically show regions of negative potential (nucleophilic), while the region around the substituent on the nitrogen atom can vary.

A hypothetical data table for reactivity descriptors of this compound, based on typical values for similar structures, is presented below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: These values are illustrative and would require specific DFT calculations for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths (λmax). For isoindoline-1,3-dione derivatives, TD-DFT can predict the UV-Visible absorption bands. The calculations can reveal the nature of these transitions, for instance, whether they are localized on the phthalimide (B116566) core or involve charge transfer from the substituent.

Table 2: Hypothetical TD-DFT Predicted Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.12 | HOMO-1 → LUMO |

Note: This data is hypothetical and serves as an example of typical TD-DFT output.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and interactions of molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the diethoxybutyl chain in this compound means the molecule can adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy landscape. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The results can reveal the global minimum energy conformation and the energy barriers between different conformers. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions.

Prediction of Intermolecular Interactions

Understanding how molecules interact with each other is key to predicting their behavior in condensed phases. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. For instance, if this compound were to be studied for its potential biological activity, docking simulations could predict its binding mode within a protein's active site. These simulations identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Structure-Reactivity Relationship Studies

Computational Prediction of Reaction Pathways

The primary synthetic route to N-substituted isoindoline-1,3-diones, including this compound, is the Gabriel synthesis. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide. byjus.comlibretexts.orgorganic-chemistry.org Computational chemistry can be employed to model this pathway in detail, predicting its feasibility and energetics.

The mechanism begins with the deprotonation of the phthalimide nitrogen by a base, such as potassium hydroxide (B78521), to form a potent nucleophile, the phthalimide anion. byjus.com This anion then attacks the primary carbon of an appropriate alkyl halide, in this case, a 4,4-diethoxybutyl halide, via an SN2 reaction to form the N-alkylated phthalimide product. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), can be used to map the entire reaction coordinate. This involves:

Reactant and Product Optimization: Calculating the lowest energy geometries of the phthalimide anion, the alkyl halide, and the final product, this compound.

Transition State Searching: Identifying the geometry of the highest energy point along the reaction pathway, known as the transition state.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. This value, the activation energy, is crucial for predicting the reaction rate.

For example, a DFT study on a similar coupling reaction between isoindoline-1,3-dione and aroyl chloride calculated the activation energy for the rate-determining step to be 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent model. researchgate.net A similar approach for the synthesis of this compound would provide a quantitative understanding of the reaction kinetics and thermodynamics, confirming that the process is energetically favorable. Thermodynamic analysis can also predict whether the reaction is exothermic and spontaneous. researchgate.net

Influence of Substituents on Electronic Properties

The electronic properties of the isoindoline-1,3-dione system are significantly influenced by the nature of the substituent at the nitrogen atom (the N-substituent). Key parameters that describe these properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

In this compound, the phthalimide moiety acts as an electron-withdrawing group, while the 4,4-diethoxybutyl group attached to the nitrogen is a flexible alkyl chain with two ether oxygen atoms. This substituent primarily functions as a weak electron-donating group. Its presence influences the electron density distribution across the molecule.

Computational studies on various N-substituted phthalimides have shown how different substituents modulate the HOMO-LUMO gap. researchgate.netacs.org

Electron-Withdrawing Groups (EWGs): These groups tend to lower the energy of both the HOMO and LUMO. Typically, the LUMO energy is lowered more substantially, which also results in a smaller HOMO-LUMO gap.

The table below illustrates the typical range for the HOMO-LUMO energy gap in related isoindoline-1,3-dione derivatives as determined by computational methods.

| Derivative Class | Substituent Type | Typical Calculated HOMO-LUMO Gap (eV) | Reference |

| Diaroyl isoindoline-1,3-diones | Electron-Withdrawing (Aroyl) | 3.9 - 4.1 | researchgate.net |

| Tetrahydro-isoindole-1,3-diones | Alkyl/Acyl | 4.4 - 4.7 | acgpubs.org |

For this compound, the diethoxybutyl group's mild electron-donating character would be expected to slightly raise the HOMO energy compared to an unsubstituted phthalimide, modulating its electronic properties and reactivity.

Advanced Computational Methodologies

A variety of sophisticated computational methods are available to study isoindoline-1,3-dione systems, providing deep insights into their behavior at the molecular level.

Density Functional Theory (DFT) is the most widely used method for these systems due to its excellent balance of accuracy and computational cost. researchgate.netsemanticscholar.org

Functionals: Different approximations, known as functionals, are used. The B3LYP functional is very common for optimizing geometries and calculating properties. researchgate.netsemanticscholar.org For more complex problems like transition state analysis, dispersion-corrected functionals such as ωB97X-D are employed to account for weak intermolecular forces. researchgate.net

Basis Sets: The choice of basis set, which describes the atomic orbitals, is also critical. The Pople-style basis sets, such as 6-311+G(d,p), are frequently used to obtain reliable results for geometry and electronic properties. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states. It is the method of choice for predicting UV-Vis absorption spectra, allowing for a direct comparison between calculated and experimental optical properties. researchgate.net

Ab initio Methods: These methods are based on first principles of quantum mechanics without the empirical parameterization found in some other techniques. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Hartree-Fock (HF): A fundamental ab initio method that provides a starting point for more advanced calculations.

Post-Hartree-Fock Methods: More sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation for higher accuracy.

Multireference Methods: For molecules with complex electronic structures, methods like the State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) are necessary. rsc.org

The table below summarizes some of the advanced computational methodologies and their applications in the study of this compound.

| Method Acronym | Full Name | Primary Application |

| DFT | Density Functional Theory | Ground-state geometry, reaction energies, electronic properties (HOMO/LUMO), vibrational frequencies (IR spectra). |

| TD-DFT | Time-Dependent Density Functional Theory | Excited states, prediction of UV-Vis absorption spectra. |

| GIAO | Gauge-Independent Atomic Orbital | Prediction of NMR chemical shifts. researchgate.net |

| SMD | Solvation Model based on Density | Simulating the effect of a solvent on molecular properties and reaction energies. researchgate.net |

| Ab initio | (From the beginning) | High-accuracy calculations of electronic structure and energy; benchmarking DFT results. rsc.org |

These computational tools, from the workhorse DFT methods to highly accurate ab initio calculations, provide a comprehensive framework for investigating the chemical nature of this compound.

Applications of 2 4,4 Diethoxybutyl Isoindoline 1,3 Dione in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione serves as a stable, yet readily transformable, precursor for various key synthetic intermediates. Its utility stems from the phthalimide (B116566) group, which acts as a masked primary amine, and the diethyl acetal (B89532), which is a protected form of a reactive aldehyde.

Precursor for 4-(1,3-Dioxoindolin-2-yl)butanal

A primary and fundamental application of this compound is its role as a precursor for 4-(1,3-Dioxoindolin-2-yl)butanal. The diethyl acetal group is a common protecting group for aldehydes and can be readily hydrolyzed under aqueous acidic conditions to reveal the aldehyde functionality. This transformation is typically high-yielding and uses standard laboratory reagents.

The resulting compound, 4-(1,3-Dioxoindolin-2-yl)butanal, also known as 4-phthalimidobutyraldehyde, is a known chemical intermediate. cymitquimica.comchemicalbook.comcymitquimica.com The aldehyde group can participate in a wide range of subsequent reactions, such as nucleophilic additions, Wittig reactions, and reductive aminations, making it a pivotal node for divergent synthesis.

Table 1: Properties of 4-(1,3-Dioxoindolin-2-yl)butanal

| Property | Value |

| Synonyms | 4-Phthalimidobutanal, N-(4-Oxobutyl)phthalimide cymitquimica.com |

| Molecular Formula | C₁₂H₁₁NO₃ chemicalbook.com |

| Molecular Weight | 217.22 g/mol cymitquimica.comchemicalbook.com |

Chiral Building Block for Enantiopure Compounds

While this compound is an achiral molecule, its deprotected aldehyde derivative is a key substrate for the synthesis of enantiopure compounds. The field of asymmetric synthesis has developed numerous methods to introduce chirality into molecules containing isoindolinone scaffolds. scispace.comsemanticscholar.orgmdpi.com

For instance, the aldehyde of 4-(1,3-Dioxoindolin-2-yl)butanal can be subjected to asymmetric aldol (B89426) or Mannich reactions, using chiral catalysts or auxiliaries, to generate products with new stereocenters with high enantiomeric excess. semanticscholar.orgmdpi.com These enantiomerically enriched products can then be elaborated into complex chiral targets. Another established strategy is the chiral resolution of a racemic mixture, which can be achieved using techniques like chiral chromatography. nih.govscispace.com Asymmetric total syntheses of natural products have utilized chiral substituents on the isoindolinone framework to control the stereochemical outcome of key reactions. nih.gov This highlights the potential of derivatives of this compound to serve as foundational materials in the construction of single-enantiomer pharmaceuticals.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrrolidines, pyrrolidinones)

The linear four-carbon chain separating the phthalimide nitrogen and the latent aldehyde functionality in this compound makes it an ideal precursor for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolidinones. These motifs are prevalent in a vast number of natural products and pharmacologically active compounds.

Upon deprotection of the acetal to the aldehyde and subsequent cleavage of the phthalimide group (e.g., via hydrazinolysis with hydrazine (B178648) hydrate) to unmask the primary amine, the resulting amino-aldehyde can undergo intramolecular cyclization via reductive amination to form a pyrrolidine (B122466) ring. Alternatively, selective transformations of the aldehyde and the phthalimide can lead to precursors for pyrrolidinone synthesis. The synthesis of substituted pyrrolidin-2,3-diones often proceeds through intermediates that could be derived from such precursors. nih.gov

Incorporation into Bioactive Scaffolds

The isoindoline-1,3-dione core is a well-established pharmacophore. Its derivatives are known to possess a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties. mdpi.comnih.govmdpi.com Therefore, this compound is a valuable starting material for the synthesis of new, potentially bioactive molecules.

Design and Synthesis of Pharmacologically Relevant Isoindoline (B1297411) Derivatives

Research has demonstrated that attaching various pharmacophores to the isoindoline-1,3-dione scaffold can yield compounds with significant therapeutic potential. nih.govnih.govresearchgate.net The butyl linker of this compound provides a versatile handle to connect the core phthalimide structure to other cyclic or acyclic moieties, a common strategy in drug design.

For example, studies have shown that isoindoline-1,3-dione derivatives can be synthesized to act as non-steroidal analgesics, with some compounds showing activity significantly higher than reference drugs like metamizole (B1201355) sodium. mdpi.com Other derivatives have been designed as potential treatments for neurodegenerative diseases like Alzheimer's by targeting key enzymes. nih.gov The synthesis often involves the reaction of phthalic anhydride (B1165640) or its derivatives with various amines or other nucleophiles to build up the final molecular structure. mdpi.comeurjchem.com The functional handle provided by the title compound allows for its incorporation into these established synthetic routes.

Ligand and Inhibitor Synthesis

A major application of isoindoline-1,3-dione derivatives is in the development of specific enzyme inhibitors and receptor ligands. mdpi.com The phthalimide moiety itself is recognized as a noteworthy pharmacophore that can interact with biological targets. nih.gov

Table 2: Examples of Isoindoline-1,3-dione Based Inhibitors

| Target Enzyme | Type of Derivative | Finding | Reference |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Displayed potent inhibitory activity with IC₅₀ values in the low micromolar range, superior to the standard drug rivastigmine. | nih.gov |

| AChE & BuChE | 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Showed significant to moderate AChE inhibitory activity (IC₅₀ values from 0.9 to 19.5 μM). | nih.gov |

| Cyclooxygenase (COX) | N-substituted 1H-isoindole-1,3(2H)-dione derivatives | Compounds demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. | nih.gov |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Pyrazole-isoindoline-1,3-dione hybrids | Compound 4ae showed potent HPPD inhibition (Kᵢ = 3.92 nM), outperforming the herbicide pyrasulfotole. | nih.gov |

The synthetic accessibility of diverse isoindoline-1,3-dione derivatives allows for the systematic modification of their structure to optimize binding affinity and selectivity for a given biological target. The title compound, with its reactive potential at the end of the butyl chain, is an excellent starting point for creating libraries of such inhibitors for screening and drug discovery programs. For instance, the aldehyde can be used to link the isoindoline-1,3-dione moiety to various heterocyclic systems, such as pyrazoles, which has proven to be a successful strategy for developing potent HPPD inhibitors. nih.gov

Methodology Development in Organic Chemistry

The utility of this compound in methodology development stems from its design as a stable, yet reactive, synthon for 4-aminobutanal. The phthalimide group serves as a robust protecting group for the primary amine, allowing for a variety of chemical manipulations to be performed on other parts of a molecule without affecting the nitrogen atom. wikipedia.orgorgsyn.org Concurrently, the diethyl acetal protects the aldehyde from undesired reactions under basic or nucleophilic conditions. researchgate.netdtic.mil

Reactions Leveraging the Unique Reactivity of the Diethoxybutyl Group

The diethoxybutyl group is primarily a stable protecting group for a butanal moiety. Its reactivity is centered around its deprotection under acidic conditions to reveal the free aldehyde. This unmasking is a critical step that allows the aldehyde to participate in a wide range of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.

The general stability of acetals to a variety of reagents makes the diethoxybutyl group particularly useful. It is resistant to bases, organometallic reagents, and many oxidizing and reducing agents, thus allowing chemists to perform reactions on other parts of the molecule without affecting the latent aldehyde functionality. researchgate.netdtic.mil For instance, modifications to a substrate containing the this compound moiety could be performed under conditions that would otherwise react with a free aldehyde.

The deprotection of the acetal is typically achieved by treatment with aqueous acid. The specific conditions for this hydrolysis can be tuned to be mild enough to avoid cleavage of other acid-sensitive groups that might be present in a complex synthetic intermediate.

Table 1: Representative Conditions for Deprotection of Diethyl Acetals

| Reagent(s) | Solvent(s) | Temperature (°C) | Notes |

| 1N Aqueous H₂SO₄ | - | 25 | Mild conditions for hydrolysis. |

| Acetic Acid/H₂O | - | - | Commonly used for deprotection. |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | Reflux | Mildly acidic catalyst. |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂/H₂O | 0 to RT | Stronger acid for more robust acetals. |

This table presents generalized conditions for acetal deprotection and specific conditions may vary based on the substrate.

Applications in Multi-Step Synthetic Strategies

The strategic application of this compound is well-documented in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many natural products and pharmaceutically active molecules. A prominent example of its use is in the synthesis of alkaloid skeletons through reactions like the Pictet-Spengler reaction. wikipedia.orgmdpi.com

In a typical multi-step sequence, the synthesis begins with the Gabriel synthesis, where potassium phthalimide is alkylated with a suitable 4-halobutanal diethyl acetal to form this compound. wikipedia.org This compound can then be elaborated. For example, in the synthesis of certain tetrahydroisoquinoline alkaloids, a β-arylethylamine moiety is coupled with the butanal synthon. Following the deprotection of the acetal to the aldehyde, an intramolecular cyclization, such as the Pictet-Spengler reaction, can be initiated to form the core heterocyclic structure. wikipedia.orgmdpi.com

The subsequent removal of the phthalimide protecting group, often achieved by treatment with hydrazine, liberates the primary amine, which can then be further functionalized. wikipedia.org This stepwise unmasking of the amine and aldehyde functionalities showcases the utility of this compound as a linchpin in complex synthetic routes.

Table 2: Illustrative Multi-Step Synthesis Involving a Phthalimido-Protected Aldehyde Acetal

| Step | Reaction | Key Reagent(s) | Intermediate/Product |

| 1 | Gabriel Synthesis | Potassium phthalimide, 1-bromo-4,4-diethoxybutane | This compound |

| 2 | Acetal Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄) | 4-Phthalimidobutanal |

| 3 | Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline or Tetrahydroisoquinoline derivative |

| 4 | Phthalimide Deprotection | Hydrazine (NH₂NH₂) | Primary amine-containing heterocycle |

This table outlines a general synthetic strategy. Specific reagents and conditions would be adapted for the target molecule.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The synthesis of isoindoline-1,3-dione derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the use of hazardous substances and minimize environmental impact. researchgate.netmdpi.com A common method for synthesizing these compounds involves the condensation of phthalic anhydride (B1165640) with a primary amine. researchgate.netresearchgate.net Future research will likely focus on optimizing these routes for 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione.

Key areas for development in green synthesis include:

Solvent-Free Reactions: Performing syntheses without solvents, often by heating the reactants together directly, represents a significant step towards sustainability. researchgate.net This approach has been successfully applied to other isoindoline-1,3-diones and could be adapted for the target compound. researchgate.net

Novel Catalysis: The use of reusable, environmentally benign catalysts is a cornerstone of green chemistry. mdpi.com Research into catalysts like SiO2-tpy-Nb has shown promise in yielding isoindoline-1,3-diones with high efficiency. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Exploring these techniques for the synthesis of this compound could lead to more efficient and greener production processes. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Isoindoline-1,3-diones

| Feature | Conventional Synthesis | Green Chemistry Approach | Potential Advantage of Green Route |

|---|---|---|---|

| Solvent | Often uses organic solvents like DMF, benzene (B151609), or acetic acid. researchgate.netresearchgate.net | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids). researchgate.netmdpi.com | Reduced waste and toxicity. |

| Catalyst | May not use a catalyst or may use traditional acid/base catalysts. | Heterogeneous, recyclable catalysts (e.g., SiO2-tpy-Nb, Montmorillonite K10). researchgate.netmdpi.com | Lower cost, easier purification, and reusability. |

| Energy | Typically relies on prolonged heating with conventional methods. nih.gov | Utilizes microwave or ultrasound energy. researchgate.net | Faster reaction times and lower energy consumption. |

| Yield | Yields can be variable; a classical method reported 60% yield. researchgate.net | Often results in moderate to excellent yields (e.g., 41-93%). researchgate.net | Improved process efficiency. |

Exploration of Novel Derivatization Chemistries

The functional versatility of the isoindoline-1,3-dione scaffold allows for extensive derivatization to create new molecules with tailored properties. nih.govnih.gov For this compound, the terminal diethyl acetal (B89532) group and the phthalimide (B116566) ring are prime targets for chemical modification.

Future derivatization strategies could include:

Hydrolysis and Subsequent Reactions: The diethyl acetal group can be hydrolyzed to unveil a reactive aldehyde functionality. This aldehyde can then serve as a handle for a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or Knoevenagel condensations, to introduce diverse chemical moieties. chemrxiv.org

Modification of the Phthalimide Ring: The aromatic ring of the isoindoline-1,3-dione system can be functionalized through electrophilic substitution reactions to introduce groups that modulate the electronic properties or steric profile of the molecule.

Hybrid Molecule Synthesis: A prominent trend is the creation of hybrid molecules by linking the isoindoline-1,3-dione core to other pharmacophores or heterocyclic systems like thiazole (B1198619), pyrazole, or piperazine. nih.govmdpi.comresearchgate.net This approach aims to develop compounds with multi-target activity or enhanced potency. mdpi.commdpi.com For instance, derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

Modern drug discovery and materials development demand rapid synthesis and screening of compound libraries. chemrxiv.org Flow chemistry and automated synthesis are transformative technologies that can be applied to the production of this compound and its derivatives.

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. nih.gov This technology is particularly advantageous for multi-step syntheses, allowing for the "telescoping" of reactions without intermediate purification steps. chemrxiv.orgnih.gov Implementing a flow process for the synthesis of this compound could streamline its production.

Automated Library Generation: Automated synthesis platforms can be used to generate large libraries of derivatives by systematically varying the building blocks. chemrxiv.orgnih.gov By combining an automated platform with the derivatization strategies mentioned above, researchers could rapidly explore the structure-activity relationships of novel compounds based on the this compound scaffold.

Advanced Applications in Materials Science and Medicinal Chemistry Beyond Biological Activity

While isoindoline-1,3-dione derivatives are well-known for their biological activities, their unique structural and electronic properties make them attractive for applications in other fields. researchgate.netnih.gov Future research should explore the potential of this compound in these advanced areas.

Materials Science: The rigid, planar phthalimide group is a chromophore that can be incorporated into larger molecular architectures. Analogous structures, such as indane-1,3-dione, are used in the development of organic electronics, photopolymerization initiators, and optical sensors. nih.gov The potential to convert this compound into conjugated systems could open up applications in these areas. Phthalimides have also been used as polymer additives and in the formulation of specialized dyes. researchgate.net

Medicinal Chemistry Scaffolding: Beyond acting as a simple pharmacophore, the isoindoline-1,3-dione moiety can serve as a versatile scaffold for constructing complex therapeutic agents. nih.govmdpi.com It can be used as a key building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) or as a foundation for designing multi-target ligands that interact with several biological targets simultaneously, a strategy gaining traction in the treatment of complex diseases. chemrxiv.org

Table 2: Potential Advanced Applications for this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Organic Electronics | The phthalimide core is an electron-accepting unit suitable for creating donor-acceptor materials for organic semiconductors. nih.gov |

| Photoinitiators | Derivatives can be designed to undergo photochemical reactions, initiating polymerization processes upon exposure to light. nih.gov | |

| Dyes and Pigments | The chromophoric nature of the phthalimide ring allows for its use in developing new colorants. researchgate.net | |

| Medicinal Chemistry | PROTACs | The isoindoline-1,3-dione structure is related to ligands for the Cereblon (CRBN) E3 ligase, a key component in many PROTACs. mdpi.com |

| Multi-Target Ligands | The scaffold can be functionalized to interact with multiple biological targets, offering a holistic therapeutic approach. nih.govmdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, analogous isoindoline-1,3-dione derivatives are prepared by reacting acetylated precursors with aldehydes in ethanol under basic conditions (e.g., NaOH) at room temperature for 48 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst use : Lewis acids like ZnCl₂ could accelerate imide formation.

- Temperature control : Gradual heating (40–60°C) may reduce side reactions.

- Yield tracking : Use HPLC or GC-MS to monitor intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the diethoxybutyl chain (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂) and isoindoline-dione aromatic protons (δ ~7.5–8.0 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and bond angles for absolute configuration verification .

- Data cross-validation : Compare experimental results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- 2D NMR techniques : Use HSQC and COSY to map proton-carbon correlations and resolve overlapping signals in complex regions (e.g., diethoxybutyl chain vs. aromatic protons) .

- Crystallographic refinement : If X-ray data conflicts with computational models, re-optimize the DFT basis set (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or crystal lattice forces .

- Error analysis : Quantify deviations using root-mean-square (RMS) metrics for NMR shifts or bond lengths. Adjust torsional parameters in molecular mechanics simulations to align with experimental data .

Q. What experimental strategies are recommended to investigate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Laboratory simulations : Expose the compound to UV light, varying pH (3–10), and microbial cultures to mimic environmental conditions. Monitor degradation via LC-MS/MS and identify byproducts (e.g., hydrolyzed isoindoline fragments) .

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity of degradation products. Measure EC₅₀ values and compare with parent compound .

- Field studies : Deploy passive samplers in water systems to track bioaccumulation potential. Correlate with logP values (predicted ~2.5–3.0) to estimate environmental partitioning .

Q. How can the biological activity of this compound be systematically evaluated against specific enzymatic targets, considering its structural analogs?

- Methodological Answer :

- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., Ellman’s reagent for AChE activity). Include positive controls (e.g., donepezil for AChE) and dose-response curves (IC₅₀ calculation) .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., trifluoromethyl-substituted derivatives ) to identify critical functional groups. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

- Cellular assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assay. Normalize activity data to cell viability to distinguish specific inhibition from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。